8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine
Overview
Description
8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine is a heterocyclic compound with the molecular formula C12H7BrClN3 and a molecular weight of 308.56 g/mol . This compound is part of the imidazo[1,2-C]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Additionally, microwave irradiation has been employed to facilitate the reaction, resulting in high yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts such as Al2O3 and TiCl4 has been reported to enhance the efficiency of the reaction . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as potassium carbonate and palladium catalysts are commonly used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an anti-infective agent against Trypanosomiases.
Medicine: It is being investigated for its potential use in developing new drugs for various diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in the survival and proliferation of pathogens . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit diverse biological activities, including antiviral, antibacterial, and anticancer properties.
Furopyridines: Another class of heterocyclic compounds with similar structural features and biological activities.
Uniqueness
8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine stands out due to its unique combination of bromine and chlorine substituents, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-bromo-5-chloro-2-phenylimidazo[1,2-c]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3/c13-9-6-15-12(14)17-7-10(16-11(9)17)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQCNMSMEPLRHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C(=CN=C3Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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